N-(2-methylbenzo[d]thiazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c1-9-16-11-7-10(3-4-13(11)22-9)17-15(20)12-8-14-19(18-12)5-2-6-21-14/h3-4,7-8H,2,5-6H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAAIYVGMPORDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=NN4CCCOC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been shown to interact with various targets to exert their effects. For instance, some thiazole derivatives have shown significant analgesic and anti-inflammatory activities.
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes, which may influence its bioavailability.
Biological Activity
N-(2-methylbenzo[d]thiazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by the presence of both thiazole and pyrazolooxazine rings. Its chemical structure is pivotal for its biological activity. The molecular formula is , and it features a carboxamide functional group that contributes to its solubility and interaction with biological targets.
Research indicates that compounds with similar structural frameworks exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many thiazole derivatives are known to inhibit specific enzymes involved in metabolic pathways, potentially leading to anti-inflammatory or anticancer effects.
- Modulation of Signaling Pathways : Compounds like this compound may interact with signaling molecules, influencing pathways such as apoptosis and cell proliferation.
Anticancer Properties
Several studies have explored the anticancer potential of related compounds. For instance:
- Cytotoxicity Studies : In vitro studies demonstrated that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspase pathways.
- Case Study : A study on benzothiazole derivatives reported IC50 values ranging from 10 to 50 µM against breast cancer cell lines, suggesting a promising therapeutic index for further development .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties:
- Bactericidal Effects : Thiazole derivatives have shown activity against a range of bacterial pathogens. For example, derivatives with similar scaffolds demonstrated MIC values as low as 0.006 µg/mL against Mycobacterium tuberculosis .
Anti-inflammatory Effects
Research has also indicated that compounds within this class possess anti-inflammatory properties:
- Mechanism : The inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α has been observed in certain thiazole derivatives, which may translate into therapeutic applications for inflammatory diseases .
Research Findings Summary Table
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds with pyrazolo[5,1-b][1,3]oxazine scaffolds exhibit promising anticancer properties. For instance, derivatives of pyrazolo compounds have been shown to inhibit tumor growth by targeting specific enzymes involved in cancer progression. A study highlighted that modifications in the structure of pyrazolo derivatives can enhance their efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .
Case Study: Inhibition of Thymidine Phosphorylase
A notable study focused on the synthesis of pyrazolo derivatives that act as inhibitors of thymidine phosphorylase (TP), an enzyme linked to tumor growth. The findings indicated that certain structural modifications significantly increased TP inhibition, suggesting potential for these compounds in cancer therapy .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research indicates that thiazole derivatives can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines. This makes them potential candidates for treating conditions such as rheumatoid arthritis and other inflammatory diseases .
Case Study: Cytokine Modulation
In a controlled study, thiazole derivatives demonstrated significant inhibition of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production in vitro. This modulation suggests that compounds like N-(2-methylbenzo[d]thiazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide could be explored further for therapeutic applications in chronic inflammatory conditions .
Antimicrobial Activity
The antimicrobial properties of this compound have been investigated against various pathogens. Pyrazolo derivatives have shown effectiveness against bacterial strains due to their ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
Case Study: Antibacterial Efficacy
A comprehensive screening of several pyrazolo compounds revealed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated potent activity comparable to established antibiotics, suggesting a viable alternative for treating resistant bacterial infections .
Neuropharmacological Potential
Recent studies have explored the neuropharmacological applications of pyrazolo compounds in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential.
Case Study: Neuroprotective Effects
In vitro studies demonstrated that certain pyrazolo derivatives could protect neuronal cells from oxidative stress-induced apoptosis. This neuroprotective effect is attributed to their antioxidant properties and ability to modulate neuroinflammatory responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the benzo[d]thiazole ring or the pyrazolo-oxazine scaffold. Below is a comparative analysis using available
Structural Analog: N-(7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
- Key Differences: Substituent on Benzo[d]thiazole: The analog features a 7-oxo group on the tetrahydrobenzo[d]thiazole ring, whereas the target compound has a 2-methyl group on the aromatic benzo[d]thiazol-5-yl moiety. Saturation: The analog’s benzo[d]thiazole ring is partially saturated (tetrahydro), which may reduce aromatic interactions compared to the fully aromatic system in the target compound.
- Physical Properties: Property Target Compound (2-methyl) Analog (7-oxo) Molecular Formula Not explicitly provided C₁₄H₁₄N₄O₃S Molecular Weight Not explicitly provided 318.35 g/mol Substituent Position 2-methyl (benzo[d]thiazole) 7-oxo (tetrahydrobenzo[d]thiazole)
Functional Implications :
Comparison with Thiazole-Containing Ureido Compounds
describes compounds such as y and z, which share a thiazole core but differ significantly in structure:
- Key Differences: Backbone Complexity: Compounds y and z incorporate ureido linkages and extended hydrocarbon chains, unlike the fused pyrazolo-oxazine system in the target compound.
- Pharmacological Considerations :
Research Findings and Limitations
Structural Activity Relationships (SAR) :
- Substitutions on the benzo[d]thiazole ring (e.g., methyl vs. oxo) significantly modulate solubility and target engagement. For instance, methyl groups enhance metabolic stability, while oxo groups improve polar interactions .
- The pyrazolo-oxazine core’s rigidity may confer selectivity advantages over flexible ureido-based analogs .
Data Gaps :
- Physical properties (e.g., melting point, solubility) and in vitro/in vivo data for the target compound are unavailable in the provided evidence, limiting direct pharmacological comparisons.
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The target molecule comprises three structural units:
- 6,7-Dihydro-5H-pyrazolo[5,1-b]oxazine core : A bicyclic system with fused pyrazole and oxazine rings.
- Carboxamide group : Positioned at the 2-position of the pyrazolo-oxazine core.
- 2-Methylbenzo[d]thiazol-5-yl substituent : A benzothiazole derivative linked via an amide bond.
Retrosynthetically, the compound can be dissected into:
- Pyrazolo-oxazine-2-carboxylic acid (precursor for carboxamide formation).
- 2-Methylbenzo[d]thiazol-5-amine (amine coupling partner).
Synthesis of the Pyrazolo-Oxazine Core
Cyclization Strategies
The pyrazolo[5,1-b]oxazine core is synthesized via intramolecular cyclization of pyrazole derivatives bearing oxazine-forming functional groups. A key method involves:
- Vilsmeier-Haack formylation : Pyrazole intermediates are formylated at the 4-position using DMF/POCl₃, followed by cyclization with ethylene glycol to form the oxazine ring.
- Chitosan-catalyzed cyclization : Eco-friendly cyclization of brominated pyrazolones (e.g., 4-bromo-1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-5(4H)-one) in dioxane under reflux yields fused pyrazolo-oxazines.
Representative Procedure:
Functionalization to Pyrazolo-Oxazine-2-Carboxamide
Carboxylic Acid Formation
The 2-carboxamide group is introduced via:
Amide Coupling
The carboxylic acid is activated as an acyl chloride (SOCl₂) or mixed anhydride, then coupled with 2-methylbenzo[d]thiazol-5-amine using:
- EDCI/HOBt : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with hydroxybenzotriazole in DMF.
- HATU : Yields of 75–85% are achieved in anhydrous THF under nitrogen.
Optimization Data:
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | DMF | 25 | 72 |
| HATU | THF | 0→25 | 84 |
| DCC | CH₂Cl₂ | 25 | 68 |
Synthesis of 2-Methylbenzo[d]thiazol-5-amine
Multicomponent Reactions
The benzothiazole moiety is synthesized via:
Analytical Characterization
Spectroscopic Data
Challenges and Optimization
- Low solubility : The pyrazolo-oxazine core exhibits poor solubility in polar solvents, necessitating the use of DMF or DMSO.
- Side reactions : Over-oxidation during aldehyde-to-acid conversion is mitigated by using controlled CrO₃ in acetone.
- Coupling efficiency : HATU outperforms EDCI due to superior activation of sterically hindered carboxylic acids.
Q & A
Basic: What spectroscopic methods are used to confirm the structure of this compound after synthesis?
Methodological Answer:
The structural confirmation of this compound involves a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HR-MS), and infrared (IR) spectroscopy.
- NMR : Assigns proton and carbon environments, particularly distinguishing resonances from the benzo[d]thiazole and pyrazolo-oxazine moieties. For example, the methyl group on the benzo[d]thiazole ring appears as a singlet in ¹H NMR (~δ 2.5 ppm), while the oxazine ring protons show characteristic splitting patterns .
- HR-MS : Validates molecular weight and fragmentation patterns, ensuring the absence of synthetic byproducts .
- IR : Confirms functional groups (e.g., carboxamide C=O stretch at ~1650–1700 cm⁻¹) .
Basic: What are common synthetic routes for this compound?
Methodological Answer:
Synthesis typically involves multi-step reactions:
Core Scaffold Preparation : The pyrazolo[5,1-b][1,3]oxazine ring is constructed via cyclocondensation of pyrazole derivatives with oxazine precursors under reflux in aprotic solvents (e.g., DMF or THF) .
Carboxamide Coupling : The benzo[d]thiazole moiety is introduced via amide bond formation using coupling agents like EDC/HOBt or DCC in dichloromethane .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures high purity (>95%) .
Advanced: How can researchers optimize reaction yields during synthesis?
Methodological Answer:
Yield optimization requires:
- Temperature Control : Maintaining 60–80°C during cyclocondensation to prevent side reactions .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve ring-closure efficiency in oxazine formation .
- Stoichiometric Precision : A 1.2:1 molar ratio of pyrazole to oxazine precursor minimizes unreacted intermediates .
- Real-Time Monitoring : TLC or HPLC tracks reaction progress, enabling timely termination to avoid degradation .
Advanced: What strategies enhance aqueous solubility without compromising target affinity?
Methodological Answer:
Balancing lipophilicity and solubility involves:
- Hydrophilic Substituents : Introducing basic amines (e.g., methylamino groups) to the pyrazolo-oxazine scaffold improves solubility at physiological pH, as demonstrated in NLRP3 inhibitor GDC-2394 .
- Prodrug Approaches : Phosphate or ester prodrugs increase solubility while maintaining parent compound activity .
- In Silico Modeling : Tools like SwissADME predict logP and solubility, guiding rational substituent selection .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized Assays : Use consistent cell lines (e.g., HEK293-NLRP3 for inflammasome studies) and control compounds .
- Metabolite Profiling : LC-MS identifies active metabolites that may contribute to observed effects .
- Structural Validation : Re-synthesize disputed compounds and confirm purity (>98%) via HPLC .
Basic: How are pharmacokinetic parameters (e.g., logP, bioavailability) determined?
Methodological Answer:
- In Silico Tools : SwissADME calculates logP, topological polar surface area (TPSA), and drug-likeness scores .
- In Vitro Assays : Caco-2 cell monolayers assess permeability, while microsomal stability tests (human/rat liver microsomes) predict metabolic clearance .
- Solubility Testing : Shake-flask method in PBS (pH 7.4) quantifies equilibrium solubility .
Advanced: How to address renal toxicity observed in preclinical studies?
Methodological Answer:
Renal toxicity from compound precipitation is mitigated by:
- Solubility Enhancement : Introduce ionizable groups (e.g., tertiary amines) to improve solubility, as seen in GDC-2394’s development .
- Formulation Adjustments : Use co-solvents (e.g., PEG 400) or nanoparticles to enhance dissolution in vivo .
- Safety Profiling : Histopathology and urinary biomarker analysis (e.g., KIM-1) in animal models guide structural refinements .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
SAR studies involve:
Systematic Substitution : Modify the benzo[d]thiazole methyl group or pyrazolo-oxazine carboxamide with halogens, alkyl, or aryl groups .
Biological Screening : Test analogs in target-specific assays (e.g., IC₅₀ determination in enzyme inhibition) .
Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) identify key binding interactions with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
